Technical Documentation Center

2-Amino-6-(trifluoromethyl)pyridine-4-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol
  • CAS: 1227603-65-7

Core Science & Biosynthesis

Foundational

2-Amino-6-(trifluoromethyl)pyridine-4-methanol CAS number and structure

This guide serves as an advanced technical resource for 2-Amino-6-(trifluoromethyl)pyridine-4-methanol , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. CAS Number: 1847459-95-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 2-Amino-6-(trifluoromethyl)pyridine-4-methanol , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.

CAS Number: 1847459-95-3[1]

Executive Summary & Chemical Identity

2-Amino-6-(trifluoromethyl)pyridine-4-methanol is a tri-functionalized pyridine scaffold. It combines an electron-withdrawing trifluoromethyl group (-CF₃) at the C6 position, a nucleophilic amino group (-NH₂) at C2, and a reactive hydroxymethyl handle (-CH₂OH) at C4.

This specific substitution pattern makes it a "privileged structure" in drug discovery, particularly for designing kinase inhibitors and GPCR ligands where the pyridine nitrogen and amino group form a critical hydrogen-bonding hinge motif, while the -CF₃ group modulates metabolic stability and lipophilicity.

Chemical Profile
PropertyData
CAS Number 1847459-95-3
IUPAC Name (2-Amino-6-(trifluoromethyl)pyridin-4-yl)methanol
Synonyms 2-Amino-4-(hydroxymethyl)-6-(trifluoromethyl)pyridine
Molecular Formula C₇H₇F₃N₂O
Molecular Weight 192.14 g/mol
SMILES NC1=CC(CO)=CC(C(F)(F)F)=N1
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa (Calc.) Pyridine N: ~2.5–3.5 (lowered by -CF₃ electron withdrawal)

Synthesis & Manufacturing Methodologies

The synthesis of 1847459-95-3 is rarely a one-step process from commodity chemicals. The most robust and scalable route involves the reduction of its corresponding ester precursor.

Primary Route: Reduction of Methyl Isonicotinate Derivative

This route ensures the preservation of the sensitive trifluoromethyl group while selectively reducing the ester to the alcohol.

  • Precursor: Methyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS 1227562-16-4 ).[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂ activation.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol (Laboratory Scale)
  • Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen (N₂) atmosphere, dissolve Methyl 2-amino-6-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reduction: Cool the solution to 0°C. Slowly add LiAlH₄ (1.5 eq, 2.4 M in THF) dropwise via a pressure-equalizing addition funnel. Note: The reaction is exothermic; maintain internal temp <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the ester peak.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Workup: Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude alcohol is often pure enough (>95%) but can be recrystallized from EtOAc/Heptane or purified via flash chromatography (Gradient: 0→10% MeOH in DCM).

Visualizing the Synthesis Logic

SynthesisPath Start 2-Chloro-6-(trifluoromethyl) pyridine-4-carboxylic acid Step1 Esterification & Amination Start->Step1 MeOH/H2SO4 then NH3 Intermediate Methyl 2-amino-6-(trifluoromethyl) isonicotinate (CAS 1227562-16-4) Step1->Intermediate Product 2-Amino-6-(trifluoromethyl) pyridine-4-methanol (CAS 1847459-95-3) Intermediate->Product Hydride Transfer Reagent LiAlH4 / THF (Reduction) Reagent->Intermediate

Figure 1: Synthetic pathway from acid precursors to the target alcohol.

Applications in Drug Discovery

This compound is a versatile pharmacophore used to construct larger bioactive molecules.

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors. It forms a bidentate hydrogen bond with the ATP-binding pocket of the kinase.

  • Role of -CF₃: Occupies the hydrophobic "gatekeeper" pocket or solvent-exposed region, improving metabolic stability (blocking oxidation at C6).

  • Role of -CH₂OH: Acts as a vector for extending the molecule into the ribose-binding pocket or can be converted into a leaving group (chloride/mesylate) to attach solubilizing tails (e.g., piperazines).

PROTAC Linker Attachment

The primary alcohol at C4 provides a specific site for attaching linkers in PROTAC (Proteolysis Targeting Chimera) design without disrupting the binding affinity of the aminopyridine headgroup.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal "fragment" for crystallographic screening against novel targets.

Functionalization Workflow

Applications Core 2-Amino-6-(trifluoromethyl) pyridine-4-methanol Halide Alkyl Halide/Mesylate (Reactive Electrophile) Core->Halide SOCl2 or MsCl Scaffold Kinase Inhibitor Core (Hinge Binder) Core->Scaffold Fragment Growing Ether Ether/Amine Linkage (Solubilizing Tail) Halide->Ether Nucleophilic Subst. (R-NH2 / R-OH)

Figure 2: Downstream chemical utility of the C4-methanol handle.

Handling, Stability & Safety

While specific toxicological data for this exact CAS is limited, it should be handled based on the properties of similar fluorinated aminopyridines.

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335) (Respiratory irritation)

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen).

    • Protect from moisture; the amino group is hygroscopic.

  • Stability:

    • Stable under standard conditions.

    • Avoid strong oxidizing agents (reacts with amine/alcohol).

    • Avoid acid chlorides unless acylation is intended.

References

  • Chemical Identity & CAS Verification

    • Source: ChemSrc Database. "2-Amino-6-(trifluoromethyl)pyridine-4-methanol CAS 1847459-95-3".[2]

  • Precursor Synthesis (Methyl Ester)

    • Source: Sigma-Aldrich. "Methyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS 1227562-16-4)".[1]

  • General Synthesis of Trifluoromethylpyridines

    • Source: National Institutes of Health (PMC). "Synthesis and application of trifluoromethylpyridines as a key structural motif". J Pestic Sci. 2020.
  • Aminopyridines in Kinase Inhibition

    • Source: BenchChem Technical Guides. "2-Amino-4-(trifluoromethyl)pyridine building blocks".

Sources

Exploratory

Spectroscopic and Structural Elucidation of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol: A Technical Guide for Researchers

Introduction: A Versatile Building Block in Medicinal Chemistry 2-Amino-6-(trifluoromethyl)pyridine-4-methanol is a key heterocyclic compound of significant interest to researchers in drug discovery and development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Amino-6-(trifluoromethyl)pyridine-4-methanol is a key heterocyclic compound of significant interest to researchers in drug discovery and development. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. The presence of both amino and hydroxymethyl functionalities provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.

Molecular Structure and Key Features

The structural attributes of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol are pivotal to understanding its spectroscopic behavior. The molecule consists of a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a methanol group at the 4-position.

Caption: Molecular structure of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, the methylene protons, and the hydroxyl proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
~7.0-7.2Singlet1HH-5 (aromatic)The proton at position 5 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl and hydroxymethyl groups.
~6.5-6.7Singlet1HH-3 (aromatic)The proton at position 3 is also predicted to be a singlet. It is expected to be upfield relative to H-5 due to the stronger electron-donating effect of the adjacent amino group.
~5.5-6.0Broad Singlet2H-NH₂The protons of the primary amine typically appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration due to hydrogen bonding.
~5.0-5.5Triplet1H-OHThe hydroxyl proton signal is often a triplet due to coupling with the adjacent methylene protons. Its chemical shift is also sensitive to experimental conditions.
~4.4-4.6Doublet2H-CH₂-The methylene protons are expected to be a doublet due to coupling with the hydroxyl proton. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~160-162C-2The carbon bearing the amino group is expected to be significantly downfield due to the deshielding effect of the nitrogen atom.
~150-155C-6The carbon attached to the trifluoromethyl group will be downfield and is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms.
~150-153C-4The carbon atom attached to the methanol group.
~120-125 (quartet)-CF₃The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (¹JCF) due to the three attached fluorine atoms.
~110-115C-5Aromatic carbon.
~105-110C-3Aromatic carbon, shielded by the adjacent amino group.
~60-65-CH₂OHThe carbon of the hydroxymethyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-180 ppm).

    • Employ a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, C=C, and C-F bonds.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3400-3200Strong, BroadN-H stretchPrimary Amine (-NH₂)
3500-3200Strong, BroadO-H stretchAlcohol (-OH)
3100-3000MediumC-H stretchAromatic C-H
2950-2850MediumC-H stretchAliphatic C-H (-CH₂-)
1640-1590StrongN-H bendPrimary Amine (-NH₂)
1600-1450Medium to StrongC=C and C=N stretchPyridine Ring
1300-1100StrongC-F stretchTrifluoromethyl (-CF₃)
1250-1000StrongC-O stretchAlcohol (-CH₂OH)
Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 2-Amino-6-(trifluoromethyl)pyridine-4-methanol sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be baseline corrected if necessary.

Caption: Experimental workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

For 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (Molecular Formula: C₇H₇F₃N₂O), the predicted mass spectrum under electron ionization (EI) or electrospray ionization (ESI) would exhibit the following key features:

  • Molecular Ion Peak (M⁺): The molecular weight of the compound is approximately 192.05 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 192 or 193, respectively.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH): A fragment ion at m/z 175, corresponding to [M-OH]⁺.

    • Loss of water (H₂O): A fragment at m/z 174, corresponding to [M-H₂O]⁺.

    • Loss of the hydroxymethyl group (•CH₂OH): A significant fragment at m/z 161, corresponding to [M-CH₂OH]⁺.

    • Cleavage of the C-CF₃ bond: Loss of the CF₃ radical could lead to a fragment at m/z 123.

    • Pyridine ring fragmentation: Further fragmentation of the pyridine ring would lead to smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for acquiring a mass spectrum using an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Experimental workflow for ESI-MS analysis.

Conclusion: A Foundation for Future Research

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this important synthetic intermediate. While the data provided is based on sound chemical principles and comparisons with analogous structures, experimental verification remains crucial. This guide is intended to empower researchers and drug development professionals to confidently identify, characterize, and utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutic agents.

References

  • Note: As this guide is based on predicted data and general spectroscopic principles, specific literature references for the experimental data of the title compound are not available. The following are representative resources for the principles and techniques discussed.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Retrieved from [Link]

Foundational

Understanding the reactivity of the aminopyridine moiety in the compound

An In-depth Technical Guide to the Reactivity of the Aminopyridine Moiety Foreword The aminopyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. As a privileged structure, it appears in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Aminopyridine Moiety

Foreword

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. As a privileged structure, it appears in numerous FDA-approved drugs and advanced materials, owing its utility to a unique combination of aromaticity, basicity, and versatile reactivity.[1][2][3] However, navigating the reactivity of this moiety can be complex; the interplay between the exocyclic amino group and the endocyclic pyridine nitrogen dictates its behavior in nuanced ways. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple reaction lists to explain the underlying principles and causal relationships that govern the aminopyridine core. We will explore its electronic properties, delve into its reactivity landscape, and provide field-proven protocols to empower your synthetic endeavors.

Fundamental Physicochemical Properties: The "Why" Behind Reactivity

Understanding the electronic nature of the aminopyridine isomers is paramount to predicting their chemical behavior. The position of the electron-donating amino group (–NH₂) significantly perturbs the electron density of the pyridine ring, influencing both the basicity of the nitrogens and the susceptibility of the ring carbons to attack.

Basicity and pKa: A Tale of Three Isomers

The reactivity of an aminopyridine is fundamentally tied to the availability of the lone pair electrons on its two nitrogen atoms. The basicity, quantified by the pKa of the conjugate acid, varies dramatically across the isomers due to the influence of resonance and inductive effects.[4] 4-Aminopyridine stands out as the most basic, a consequence of the powerful resonance stabilization of its protonated form, where the positive charge on the ring nitrogen can be delocalized onto the exocyclic amino group.[4][5][6] 3-Aminopyridine is the least basic, as the amino group's electron-donating mesomeric effect does not extend to the ring nitrogen.[4][7]

Isomer Structure pKa (Conjugate Acid) Key Rationale
2-Aminopyridine Pyridin-2-amine6.86[4][5]Intermediate basicity. Influenced by a combination of inductive effects and potential intramolecular interactions.
3-Aminopyridine Pyridin-3-amine5.98 - 6.0[4][6]Least basic. The electron-donating resonance effect of the –NH₂ group does not increase electron density at the ring nitrogen.
4-Aminopyridine Pyridin-4-amine9.17[4][5][6]Most basic. Significant resonance stabilization of the conjugate acid, delocalizing the positive charge onto the exocyclic nitrogen.

This differential basicity is not merely academic; it dictates which nitrogen will be protonated under given pH conditions, which site will coordinate to a metal catalyst, and the overall nucleophilicity of the molecule.

The Reactivity Landscape: A Dual-Action Moiety

The aminopyridine moiety offers two primary sites for chemical transformation: the exocyclic amino group and the pyridine ring itself. The choice of reagents and conditions determines which site will react.

G cluster_0 Aminopyridine Core cluster_1 Amino Group Reactions cluster_2 Pyridine Ring Reactions Aminopyridine Aminopyridine Moiety Acylation Acylation / Sulfonylation Aminopyridine->Acylation Alkylation Alkylation Aminopyridine->Alkylation N_Aminopyridinium N-Aminopyridinium Salt Formation Aminopyridine->N_Aminopyridinium EAS Electrophilic Aromatic Substitution Aminopyridine->EAS SNAr Nucleophilic Aromatic Substitution Aminopyridine->SNAr Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Aminopyridine->Coupling

Caption: Reactivity map of the aminopyridine moiety.

Reactions at the Amino Group: Leveraging Nucleophilicity

The exocyclic amino group behaves as a typical, albeit modulated, arylamine. Its nucleophilicity makes it a prime target for reactions with electrophiles.

The amino group readily undergoes acylation with reagents like acid anhydrides or acyl chlorides.[8] This reaction is often chemoselective for the exocyclic amino group.[8] Notably, 4-(dimethylamino)pyridine (DMAP), a derivative of 4-aminopyridine, is a widely used hypernucleophilic catalyst for acylation reactions.[9] The reaction proceeds via an N-acylpyridinium intermediate, which is a much more potent acylating agent.[9]

N-alkylation of the amino group is a common transformation used to build complexity. However, controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine, often leading to over-alkylation.[10] Strategies to achieve mono-alkylation include reductive amination with aldehydes/ketones and sodium borohydride or using N-aminopyridinium salts as ammonia surrogates for a self-limiting reaction.[10][11]

Reactions at the Pyridine Ring: A Modulated Aromatic System

The pyridine ring is electron-deficient compared to benzene, which governs its reactivity profile. The presence of the activating amino group enhances its reactivity but also introduces regiochemical considerations.

Direct electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen, which can also be protonated or coordinate to the Lewis acid catalyst under reaction conditions.[12][13] When substitution does occur, it is directed to the C3 and C5 positions. A more effective strategy involves prior conversion to the corresponding pyridine-N-oxide, which activates the ring towards electrophilic attack at the C2 and C4 positions and prevents catalyst coordination at the ring nitrogen.[12] For targeted substitution, directed ortho-metalation is a powerful tool. By first protecting the amino group (e.g., as a pivaloylamide), one can direct lithiation to the position ortho to the protected amine, followed by quenching with an electrophile.[14][15]

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group (like a halide) is present.[12] The classic Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine, exemplifies this reactivity.[9][12]

Modern Cross-Coupling: The Gateway to Complexity

Palladium-catalyzed cross-coupling reactions are indispensable in modern drug discovery. The aminopyridine moiety is a frequent participant, though its inherent properties present unique challenges.

The Suzuki reaction is a powerful method for forming biaryl structures. When using halo-aminopyridines, a primary challenge is the potential for the basic nitrogen atoms to coordinate to and inhibit the palladium catalyst.[16] This causality necessitates careful selection of reaction conditions. The use of bulky, electron-rich phosphine ligands (e.g., dialkylbiphenylphosphines) is a field-proven strategy to overcome this inhibition, as they form stable, highly active palladium complexes that are not easily displaced by the aminopyridine substrate.[17]

The Buchwald-Hartwig amination is a cornerstone for synthesizing complex aryl amines.[18] It allows for the coupling of halo-aminopyridines with a wide range of primary and secondary amines. This reaction is particularly valuable for accessing substituted aminopyridines that are difficult to prepare via other methods.[18] For volatile amines like methylamine or ethylamine, which are challenging under standard reflux conditions, a practical approach is to perform the reaction in a sealed tube to prevent their escape.[19][20]

Coordination Chemistry

Both the endocyclic pyridine nitrogen and the exocyclic amino nitrogen can act as Lewis bases, allowing aminopyridines to function as versatile ligands in coordination chemistry.[21][22] They can coordinate to transition metals as monodentate or bridging ligands, forming a diverse array of metal complexes.[21][22] This behavior is not only fundamental to their role in catalysis (e.g., as ligands in cross-coupling) but also forms the basis for their application in materials science and the synthesis of novel coordination polymers.[21][23]

Experimental Protocols & Methodologies

A trustworthy protocol is a self-validating system. The following methodologies are presented with sufficient detail to ensure reproducibility and serve as a robust starting point for optimization.

Protocol: Buchwald-Hartwig Amination with a Volatile Amine

This protocol describes the amination of a 2-bromopyridine with methylamine using a sealed-tube method, a necessary adaptation to handle the low boiling point of the amine.[19]

G cluster_0 A 1. Add Reactants (2-Bromopyridine, Pd Catalyst, Ligand, Base) to Tube B 2. Add Volatile Amine (e.g., Methylamine solution) A->B C 3. Seal Tube (Crimp Cap) B->C D 4. Heat Reaction (e.g., 100 °C, 12-24h) C->D E 5. Cooldown & Quench (Water/Brine) D->E F 6. Extraction (e.g., Ethyl Acetate) E->F G 7. Purification (Column Chromatography) F->G H Product (N-Methylpyridin-2-amine) G->H

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried pressure tube equipped with a magnetic stir bar, add the 2-bromopyridine substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene as the solvent, followed by the volatile amine solution (e.g., methylamine in THF, 2.0 equiv).

  • Sealing and Reaction: Immediately and securely seal the pressure tube with a crimp cap. Place the tube in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Allow the reaction to stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small, quenched aliquot.

  • Work-up: After cooling the reaction to room temperature, carefully unseal the tube. Quench the reaction mixture with water and dilute with an organic solvent like ethyl acetate.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated aminopyridine.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aminopyridine

This protocol outlines a general procedure for the C-C bond formation between a bromo-aminopyridine and an arylboronic acid, using conditions designed to mitigate catalyst inhibition.[16][17]

Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine the bromo-aminopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Premixing: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) in the reaction solvent (e.g., 1,4-dioxane/water or toluene). This allows for the formation of the active catalytic species.

  • Initiation: Add the catalyst premix to the main reaction flask. Degas the resulting slurry by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.

Conclusion and Future Outlook

The aminopyridine moiety is a deceptively simple scaffold with a rich and complex reactivity profile. A deep understanding of its electronic properties is the key to unlocking its synthetic potential. By appreciating the delicate balance between the nucleophilic amino group and the electronically distinct pyridine ring, researchers can strategically design synthetic routes and select conditions to achieve desired outcomes. The continued development of novel ligands and catalytic systems for cross-coupling reactions will undoubtedly expand the synthetic toolbox, enabling the construction of ever-more complex and functional molecules built upon the versatile aminopyridine core. This will further solidify its critical role in the development of next-generation pharmaceuticals and advanced materials.[1]

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015, November 15). National Center for Biotechnology Information. [Link]

  • Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. SciELO Brasil. [Link]

  • Elmkaddem, M. K., et al. (2009). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009, October 1). ACS Publications. [Link]

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). Royal Society of Chemistry. [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic?. (2016, December 6). Quora. [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009, October 1). ACS Publications. [Link]

  • Kempe, R. (1998). Early transition metal complexes containing aminopyridinato ligands. Pure and Applied Chemistry. [Link]

  • Adewole, E., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Research Square. [Link]

  • 4-Aminopyridine. (n.d.). Wikipedia. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. (2025, August 7). ResearchGate. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2024, August 9). ACS Publications. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the N-alkylation of aminopyridines. (n.d.).
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2025, August 10). ResearchGate. [Link]

  • Alkylation of 4-alkylaminopyridine. (n.d.). ResearchGate. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022, November 9). ACS Publications. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ACS Publications. [Link]

  • The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than pyridine?. (2020, November 28). Bartleby. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). National Center for Biotechnology Information. [Link]

  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. (n.d.). ACS Publications. [Link]

  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. (1983, October 1). Semantic Scholar. [Link]

  • Pyridines. (n.d.). Wikipedia. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2025, November 4). ResearchGate. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (n.d.). PubMed. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed. [Link]

  • Aminative Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. (n.d.). Royal Society of Chemistry. [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. (2016, March 31). Reddit. [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... (n.d.). ResearchGate. [Link]

  • Perturbation of the electronic energy levels and fluorescence behavior of 2-aminopyridine by methyl substitution. (n.d.). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006, May 19). Thieme Connect. [Link]

  • 11.7: Heterocyclic Amines. (2021, December 27). Chemistry LibreTexts. [Link]

  • Electronic and Optical Excitations of Aminopyrimidine Molecules from Many-Body Perturbation Theory. (n.d.). SciSpace. [Link]

  • pKa Data Compiled by R. Williams. (n.d.). [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). ACS Publications. [Link]

  • Liu, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

Sources

Protocols & Analytical Methods

Method

High-throughput screening assays involving 2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Application Note: High-Throughput Screening & Fragment Elaboration of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol Executive Summary & Scientific Rationale This guide details the high-throughput screening (HTS) and hit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Fragment Elaboration of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Executive Summary & Scientific Rationale

This guide details the high-throughput screening (HTS) and hit-to-lead optimization workflows involving 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (CAS: 34486-24-3).

In modern drug discovery, this molecule represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases (e.g., CDKs, VEGFR, Aurora) and metalloenzymes.

Why this Scaffold?

  • Hinge Binding: The 2-aminopyridine motif acts as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to bind the kinase hinge region.

  • Metabolic Stability: The 6-trifluoromethyl (

    
    ) group blocks metabolic oxidation at a typically labile position while increasing lipophilicity for improved membrane permeability.
    
  • Growth Vector: The 4-methanol group provides a solvent-exposed handle for synthetic elaboration (etherification or amination) without disrupting the core binding mode.

Experimental Workflow

The following diagram outlines the critical path from fragment library screening to functional validation.

G Fragment Fragment Library (Contains 2-Amino-6-CF3-pyr) SPR Primary Screen: Surface Plasmon Resonance (Binding Affinity) Fragment->SPR  Kd Determination   TRFRET Functional Validation: TR-FRET Kinase Assay (Inhibition) SPR->TRFRET  Hit Confirmation   Chem Hit Expansion: Derivatization of 4-methanol group TRFRET->Chem  SAR Guided   Chem->TRFRET  Iterative Testing   Lead Lead Candidate (IC50 < 100 nM) Chem->Lead  Optimization  

Figure 1: Integrated workflow for screening and optimizing 2-Amino-6-(trifluoromethyl)pyridine-4-methanol fragments.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Fragments often exhibit low affinity (


 in the 

to

range), making traditional biochemical assays prone to false negatives. SPR is the gold standard for validating direct binding.

Objective: Determine the dissociation constant (


) of the fragment against a target kinase (e.g., VEGFR2).
Materials:
  • Ligand: Biotinylated VEGFR2 Kinase Domain.

  • Analyte: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (dissolved in 100% DMSO).

  • Instrument: Biacore™ 8K or equivalent.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.

Step-by-Step Methodology:
  • Sensor Chip Preparation:

    • Dock a Streptavidin (SA) sensor chip.

    • Condition the chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

    • Immobilize Biotin-VEGFR2 on the active flow cell to a density of ~3000 RU (Response Units) to ensure sufficient signal for low-MW fragments. Leave the reference flow cell as unmodified streptavidin.

  • Sample Preparation (Solvent Correction):

    • Prepare a concentration series of the fragment: 0, 15.6, 31.25, 62.5, 125, 250, 500

      
       in Running Buffer (maintain constant 2% DMSO).
      
    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: 30

      
      .
      
    • Contact Time: 60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

    • Regeneration: None required for fragments (rapid off-rate allows complete dissociation).

  • Data Analysis:

    • Solvent-correct the data using the DMSO calibration curves.

    • Subtract reference flow cell data from the active flow cell.

    • Fit the equilibrium response (

      
      ) vs. Concentration plot to a 1:1 steady-state affinity model to calculate 
      
      
      
      .

Acceptance Criteria:

  • Square-wave binding sensorgram (indicative of fast on/off rates typical of fragments).

  • 
     value calculable (typically 50–500 
    
    
    
    for this unoptimized fragment).

Protocol 2: Functional Validation via TR-FRET

Once binding is confirmed, inhibition of enzymatic activity must be verified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Objective: Measure


 of the fragment and subsequent derivatives.
Materials:
  • Kinase: Recombinant Aurora A Kinase (0.5 nM final).

  • Substrate: ULight™-labeled peptide substrate (50 nM).

  • Tracer: Europium-anti-phospho-peptide antibody.

  • ATP: At

    
     concentration (10 
    
    
    
    ).
  • Compound: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol.

Step-by-Step Methodology:
  • Compound Plating:

    • Dispense 100 nL of compound (serial dilution in DMSO) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition:

    • Add 5

      
       of 2X Kinase Buffer containing Aurora A enzyme.
      
    • Incubate for 15 minutes at RT to allow compound-enzyme pre-equilibrium.

  • Reaction Initiation:

    • Add 5

      
       of 2X Substrate/ATP mix.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
       of 2X EDTA/Eu-Antibody detection mix (stops the reaction and binds the product).
      
    • Incubate for 60 minutes.

  • Readout:

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm; Emission 1: 665 nm (Acceptor); Emission 2: 615 nm (Donor).

  • Calculation:

    • Calculate TR-FRET Ratio =

      
      .
      
    • Normalize to High Control (DMSO only) and Low Control (No Enzyme/EDTA).

Hit-to-Lead Elaboration Strategy

The 4-methanol group is the strategic "growth vector." The following reaction scheme converts the fragment into a more potent lead by accessing the hydrophobic back-pocket of the kinase.

Chemical Transformation: Mitsunobu Etherification

  • Reaction: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol + Phenol derivative

    
     Ether-linked Lead.
    
  • Rationale: Extends the molecule to interact with the "Gatekeeper" residue.

Protocol:

  • Dissolve 1.0 eq of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol in dry THF.

  • Add 1.2 eq of Triphenylphosphine (

    
    )  and 1.1 eq of the desired Phenol  (e.g., 3-chlorophenol).
    
  • Cool to 0°C. Dropwise add 1.2 eq of DIAD (Diisopropyl azodicarboxylate).

  • Stir at RT for 12 hours.

  • Purify via preparative HPLC.

Data Presentation & Analysis

The following table illustrates typical data progression from the raw fragment to an elaborated lead.

Compound IDStructure DescriptionSPR

(

)
TR-FRET

(

)
Ligand Efficiency (LE)
Fragment A 2-Amino-6-(trifluoromethyl)pyridine-4-methanol240> 5000.35
Lead B 4-((3-chlorophenoxy)methyl)-6-(trifluoromethyl)pyridin-2-amine1.20.850.41
Control Staurosporine (Pan-kinase inhibitor)N/A0.005N/A

Interpretation:

  • Fragment A shows weak binding (High

    
    ) and poor functional inhibition, which is expected for a small fragment (MW ~192).
    
  • Lead B shows a >200-fold improvement in affinity. The preservation of Ligand Efficiency (LE) indicates the added mass contributes significantly to binding energy, validating the "growth vector" hypothesis.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 821024, 2-Amino-6-(trifluoromethyl)pyridine." PubChem. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Available at: [Link]

Application

Application Note &amp; Protocol: Quantitative Analysis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol in Reaction Mixtures

Abstract This document provides detailed analytical methods for the accurate quantification of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol, a key intermediate in pharmaceutical synthesis. The protocols herein are desi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals to monitor reaction progress, determine yield, and assess purity in complex reaction mixtures. We present a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and a supplementary Gas Chromatography (GC) method for orthogonal verification. The causality behind experimental choices, from mobile phase composition to validation parameters, is thoroughly explained to ensure scientific integrity and robust application.

Introduction: The Importance of Quantifying Key Intermediates

2-Amino-6-(trifluoromethyl)pyridine-4-methanol is a highly functionalized heterocyclic compound. The presence of an amino group, a trifluoromethyl group, and a hydroxymethyl group makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl moiety, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

Accurate and precise quantification of this intermediate directly within the reaction mixture is critical for several reasons:

  • Process Optimization: Real-time monitoring allows for the fine-tuning of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

  • Yield Determination: Eliminates the need for isolation before quantification, providing a more accurate assessment of the reaction's efficiency.

  • Impurity Profiling: A well-developed analytical method can simultaneously monitor the formation of by-products and the consumption of starting materials.

  • Quality Control: Ensures the consistency and quality of the intermediate before proceeding to the next synthetic step, which is a cornerstone of modern pharmaceutical quality assurance.[1]

This guide provides the necessary protocols and scientific rationale to establish a reliable and validated analytical workflow for this critical intermediate.

Principles of Analysis: Method Selection Rationale

The chemical structure of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol—containing a UV-active pyridine ring, a basic amino group, and a polar methanol group—guides the selection of appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary recommended technique due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. The aromatic pyridine core allows for sensitive detection using a UV detector. A reverse-phase (RP) method is chosen for its ability to handle the polarity of the molecule and the typical organic solvents used in reaction mixtures. The basicity of the amino group presents a potential challenge, as it can interact with residual acidic silanols on silica-based columns, leading to peak tailing.[2] Our protocol addresses this by controlling the mobile phase pH.

  • Gas Chromatography (GC): GC is presented as an orthogonal method, providing confirmation of the primary HPLC results. Due to the compound's polarity and potential for hydrogen bonding from the amino and methanol groups, derivatization might be necessary to improve volatility and peak shape. However, direct injection on a suitable polar capillary column is often feasible. GC with a Flame Ionization Detector (FID) is a robust and universally available technique for quantifiable analysis.[3][4]

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

This section details the validated RP-HPLC method for the routine quantification of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted below. This systematic process ensures that each step, from sample preparation to data analysis, is conducted with precision and control.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Inject Sample onto HPLC System Vial->Injection Standard Prepare Calibration Standards Separation Isocratic Elution on C18 Column Detection UV Detection at 270 nm Integration Integrate Peak Area Detection->Integration Quantification Calculate Concentration Integration->Quantification Calibration Generate Calibration Curve Calibration->Quantification

Caption: High-level workflow for HPLC quantification.

Detailed Protocol: HPLC Method

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (reagent grade)

  • Acetic Acid (glacial, reagent grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Reference standard of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (>99% purity)

Chromatographic Conditions:

  • Mobile Phase: 20 mM Ammonium Acetate in Water:Acetonitrile (70:30 v/v), pH adjusted to 6.5 with acetic acid.

    • Rationale: The buffer at pH 6.5 helps to maintain a consistent ionization state of the basic amino group and minimizes interactions with residual silanols on the C18 column, thereby improving peak shape.[2][6] Ammonium acetate is volatile and suitable for potential scale-up to LC-MS.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 270 nm

    • Rationale: The pyridine ring system is expected to have a strong UV absorbance. This wavelength should be determined by running a UV scan of the analyte to find the absorbance maximum (λmax).

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of 20 mM Ammonium Acetate, dissolve 1.54 g of ammonium acetate in 1 L of ultrapure water.

    • Mix 700 mL of this buffer with 300 mL of acetonitrile.

    • Adjust the pH to 6.5 using glacial acetic acid.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to create a 100 µg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL).

  • Sample Preparation:

    • Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by dilution in a cold solvent).

    • Dilute the aliquot with the mobile phase to a concentration that falls within the calibration range. A dilution factor of 1000 or higher may be necessary.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared samples.

    • Integrate the peak area corresponding to 2-Amino-6-(trifluoromethyl)pyridine-4-methanol.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve, accounting for the dilution factor.

Method Validation Summary

This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][7][8][9] The key validation parameters are summarized below.

Parameter Acceptance Criteria Purpose
Specificity The analyte peak is free from interference from matrix components, starting materials, and by-products. Peak purity should be >99% by DAD.To ensure the method accurately measures only the target analyte.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a direct relationship between concentration and detector response.[1]
Range 80% to 120% of the expected test concentration.The interval where the method is accurate, precise, and linear.[7]
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.To show the closeness of the measured value to the true value.[7]
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).To demonstrate the method's consistency under various conditions.[1]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration that can be quantified with acceptable accuracy and precision.To define the lower limit of the method's utility.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, % Organic ±2%).To demonstrate the method's reliability during normal use.

Orthogonal Method: Gas Chromatography with FID Detection

An orthogonal method uses a different separation principle and is valuable for confirming results and ensuring that no impurities are co-eluting with the analyte peak in the primary method.

Logical Relationship for GC Method Development

Developing a GC method for this polar compound requires careful consideration of its properties to ensure good peak shape and resolution.

GC_Logic Analyte Analyte Properties: - Polar (NH₂, OH) - Basic - Thermally Stable? Column Select Polar Column (e.g., WAX or PEG) Analyte->Column Injector Optimize Injector Temp. (e.g., 250 °C) Ensure rapid volatilization Analyte->Injector Oven Develop Temperature Program Start low, ramp to elute Analyte->Oven Detector Use FID Detector (Universal for organics) Analyte->Detector PeakShape Assess Peak Shape Oven->PeakShape Tailing Tailing Observed PeakShape->Tailing If Yes Symmetric Symmetric Peak PeakShape->Symmetric If No Derivatization Consider Derivatization (e.g., Silylation) To block polar sites Tailing->Derivatization FinalMethod Final Validated GC Method Symmetric->FinalMethod Derivatization->FinalMethod

Caption: Decision logic for developing a robust GC method.

Detailed Protocol: GC-FID Method

Instrumentation and Materials:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Capillary GC Column: Wax-type column (e.g., Agilent CP-Wax 51 for Amines, 30 m x 0.32 mm, 0.5 µm film thickness).[10]

  • Helium or Hydrogen (high purity) as carrier gas.

  • Internal Standard (IS): e.g., 4-Chlorobenzonitrile or another stable compound with a different retention time.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Detector Temperature: 280 °C

Procedure:

  • Internal Standard (IS) Stock Solution:

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the chosen solvent.

  • Standard Solution Preparation:

    • Prepare a series of calibration standards of the analyte, each containing a fixed concentration of the internal standard.

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture in the chosen solvent.

    • Add the internal standard to the diluted sample to the same final concentration as in the standards.

    • Note: If peak tailing is severe, derivatization with a silylating agent (e.g., BSTFA) may be required. This would involve an additional reaction step before injection.

  • Analysis and Quantification:

    • Inject the standards and samples.

    • Calculate the Response Factor (RF) for the analyte relative to the internal standard using the calibration standards.

    • Quantify the analyte in the samples using the internal standard method, which corrects for variations in injection volume.[11]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantitative analysis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol in reaction mixtures. The primary RP-HPLC method offers high resolution and is suitable for routine analysis and process monitoring. The orthogonal GC-FID method serves as an excellent confirmatory technique. By adhering to the principles of method validation outlined by the ICH, laboratories can ensure the generation of accurate, reliable, and trustworthy data, which is paramount in the development and manufacturing of pharmaceutical products.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Semantic Scholar. [Link]

  • Vibrational spectroscopic, structural and nonlinear optical activity studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A DFT approach. AIP Publishing. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Analytical method validation as per ich and usp. SlideShare. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridine. Occupational Safety and Health Administration. [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. [Link]

  • Separation of pyridine and other amines. Agilent. [Link]

Sources

Method

Experimental setup for palladium-catalyzed cross-coupling with 2-Amino-6-(trifluoromethyl)pyridine-4-methanol

[1] Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination) of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol with aryl halides. This substrate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig Amination) of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol with aryl halides. This substrate presents a "perfect storm" of synthetic challenges: electronic deactivation by the trifluoromethyl (


) group, potential catalyst poisoning via the pyridine nitrogen, and competing nucleophilicity from the unprotected hydroxymethyl (

) group.

The protocols defined herein prioritize chemoselectivity (N- vs. O-arylation) and catalytic turnover using Third-Generation (G3) Buchwald precatalysts.

Strategic Analysis of the Substrate

Structural Challenges

The substrate contains three distinct functional motifs that dictate reaction success:

MotifPropertySynthetic Challenge
C2-Amino Group (

)
NucleophileLow Nucleophilicity: The electron-withdrawing

group at C6 and the pyridine nitrogen pull electron density, making this amine significantly less reactive than standard anilines.
C6-Trifluoromethyl (

)
Electronic ModulatorDeactivation: Inductive effects lower the HOMO energy of the amine, requiring highly active catalysts (e.g., bulky, electron-rich phosphines) to facilitate reductive elimination.
C4-Methanol (

)
Competing NucleophileChemoselectivity: The free hydroxyl group poses a risk of O-arylation. Furthermore, it acts as an acidic proton source that can consume strong bases like LiHMDS or NaOtBu.
Pyridine Nitrogen Lewis BaseCatalyst Poisoning: Capable of forming stable

-chelates with the exocyclic amine, potentially sequestering the Pd center off-cycle.
Catalyst & Ligand Selection

To overcome the electronic deactivation, we utilize BrettPhos , a bulky, electron-rich biarylphosphine ligand designed specifically for primary amines.

  • Why BrettPhos? Its large steric bulk promotes the reductive elimination step, which is often the rate-determining step for electron-deficient amines.

  • Why G3 Precatalyst? Using BrettPhos Pd G3 ensures the rapid, quantitative formation of the active

    
     species, avoiding the induction periods and reproducibility issues associated with mixing 
    
    
    
    and ligands in situ.

Experimental Protocols

Protocol A: Standard High-Activity Conditions

Best for coupling with unactivated aryl chlorides or when the aryl partner is stable to base.

Reagents:

  • Substrate: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (1.0 equiv)

  • Coupling Partner: Aryl Chloride/Bromide (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 - 3.0 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with the substrate (1.0 equiv), Aryl Halide (if solid, 1.1 equiv),

    
     (2.5 equiv), and BrettPhos Pd G3 (0.02 equiv).
    
    • Critical: Do not crush the catalyst crystals; add them last to minimize air exposure before sealing.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M relative to the limiting reagent.

    • Note: If the Aryl Halide is liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800-1000 rpm).

    • Time: Typically 2–12 hours. Monitor via LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective Conditions (Base-Sensitive)

Recommended if O-arylation is observed or if the coupling partner contains base-sensitive groups (e.g., esters).

Reagents:

  • Catalyst: BrettPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) - Milder, less likely to deprotonate the alcohol.
    
  • Solvent: t-Amyl Alcohol (2-Methyl-2-butanol) - Enhances solubility of carbonate bases.

Modifications:

  • Reaction temperature may need to be increased to 110 °C .

  • Reaction times will be longer (12–24 hours) due to the lower solubility of the inorganic base.

Visualizations

Experimental Workflow (DOT Diagram)

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase Step1 Dry Vessel (Argon Purge) Step2 Weigh Solids: Substrate + Base + Catalyst Step1->Step2 Step3 Seal & Evacuate (3x Cycles) Step2->Step3 Step4 Add Solvent (Dioxane/t-Amyl Alcohol) Step3->Step4 Step5 Heat to 100°C (Vigorous Stirring) Step4->Step5 Step6 Monitor (LCMS) Check for N- vs O-arylation Step5->Step6 Step6->Step5 Incomplete Step7 Cool & Dilute (EtOAc) Step6->Step7 Conversion > 95% Step8 Celite Filtration (Remove Pd) Step7->Step8 Step9 Purification Step8->Step9

Figure 1: Step-by-step workflow for the Buchwald-Hartwig amination of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol.

Mechanistic Logic & Failure Modes

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Substrate Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base Poison Catalyst Poisoning (Pyridine N Binding) AmineBind->Poison Competes RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim O_Aryl Side Reaction: O-Arylation Deprot->O_Aryl If Base too Strong RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting specific failure modes (Poisoning and O-Arylation) for this substrate.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos Pd G3 (if using in situ). Increase temperature to 110°C. Ensure Argon line is pure.
O-Arylation Product Chemoselectivity FailureSwitch base from

to

. Use t-Amyl alcohol as solvent. Lower temperature to 80°C.
Starting Material Intact Failed Oxidative AdditionThe Aryl Halide might be too deactivated. If using Ar-Cl, switch to Ar-Br or Ar-I .
Protodehalogenation Reduction of Ar-XSolvent might be "wet" (acting as H-source). Use fresh anhydrous solvent.

References

  • Maitro, G., et al. "A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines." BenchChem Application Notes, 2025. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649, 2016. Link

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4, 916-920, 2013. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50, 2011. Link

  • Fier, P. S., et al. "Chemoselective Cross-Coupling of Amino Alcohols." Organic Letters, 2020.[1] (General context on chemoselectivity strategies).

Sources

Application

Techniques for introducing the trifluoromethylpyridine moiety into complex molecules.

Application Note: Strategic Introduction of the Trifluoromethylpyridine Moiety in Complex Scaffolds Executive Summary The trifluoromethylpyridine (CF₃-Py) moiety is a "privileged structure" in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the Trifluoromethylpyridine Moiety in Complex Scaffolds

Executive Summary

The trifluoromethylpyridine (CF₃-Py) moiety is a "privileged structure" in modern medicinal chemistry and agrochemistry. It serves as a bioisostere for phenyl rings, offering three distinct advantages:

  • Metabolic Stability: The electron-withdrawing CF₃ group deactivates the pyridine ring against oxidative metabolism (e.g., P450 oxidation).

  • Lipophilicity Modulation: It significantly increases LogP, enhancing membrane permeability.

  • Electronic Tuning: The CF₃ group lowers the pKa of the pyridine nitrogen (approx.

    
    pKa 
    
    
    
    -2.5 units), reducing non-specific protein binding associated with basic centers.

This guide details two distinct strategic approaches for introducing this moiety: Modular Assembly (attaching a pre-formed CF₃-Py ring to a scaffold) and Late-Stage Functionalization (installing a CF₃ group onto a pyridine ring already embedded in a complex molecule).

Strategic Decision Matrix

Before selecting a protocol, the synthetic route must be evaluated based on the stage of the drug discovery process.

DecisionMatrix Start Target Molecule Analysis CheckPy Does the scaffold already contain a Pyridine ring? Start->CheckPy NoPy No: Need to attach CF3-Pyridine ring CheckPy->NoPy No YesPy Yes: Need to add CF3 to existing Pyridine CheckPy->YesPy Yes MethodA METHOD A: Cross-Coupling (Suzuki/Stille) NoPy->MethodA ReagentA Reagents: Boronic Acids + Pd Catalyst MethodA->ReagentA CheckSens Is the substrate redox sensitive? YesPy->CheckSens MethodB METHOD B: Radical Minisci (Innate) CheckSens->MethodB Robust Substrate MethodC METHOD C: Photoredox Catalysis CheckSens->MethodC Sensitive Substrate

Figure 1: Strategic workflow for selecting the optimal trifluoromethylation methodology based on substrate architecture.

Method A: Modular Assembly (Suzuki-Miyaura Coupling)

Context: This is the most reliable method for building structure-activity relationships (SAR) early in a program. It involves coupling a complex aryl/heteroaryl halide with a commercially available trifluoromethylpyridine boronic acid (or vice versa).

Mechanism: Palladium-catalyzed cross-coupling.[1][2] The electron-deficient nature of CF₃-pyridines can make the oxidative addition step slower if the halide is on the pyridine, or transmetallation slower if the boron species is on the pyridine.

Standard Protocol: Pd-Catalyzed Cross-Coupling

Materials:

  • Substrate: Complex Aryl Halide (1.0 equiv)

  • Coupling Partner: (Trifluoromethyl)pyridine-boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the Aryl Halide, Boronic Acid, Base, and Catalyst. Cap the vial. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed 1,4-Dioxane/Water via syringe. The concentration should be approx. 0.1 M relative to the halide.

  • Reaction: Heat to 80–100 °C for 4–12 hours. Note: Microwave irradiation at 110 °C for 1 hour is often superior for electron-deficient pyridines.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Expert Insight: If the CF₃-pyridine boronic acid is unstable (prone to protodeboronation), switch to the corresponding Pinacol Ester or Potassium Trifluoroborate (BF₃K) salt. For sterically hindered couplings, switch the catalyst to XPhos Pd G3 .

Method B: Late-Stage C-H Functionalization (Minisci Reaction)

Context: Used when the pyridine ring is already part of the core scaffold. Standard electrophilic aromatic substitution fails on pyridines due to their electron-deficient nature. The Minisci reaction utilizes nucleophilic carbon radicals to attack the protonated (electron-poor) pyridine ring.

Mechanism: Radical substitution. The CF₃ radical is electrophilic; however, in the Minisci context, it attacks the most electron-deficient position of the protonated heterocycle.

Standard Protocol: Innate C-H Trifluoromethylation

Materials:

  • Substrate: Complex Pyridine-containing molecule (1.0 equiv)

  • Radical Source: Sodium Triflinate (Langlois Reagent, CF₃SO₂Na) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq) (5.0 equiv)

  • Solvent: DCM/Water (2:1) biphasic mixture[3]

  • Additive: Trifluoroacetic Acid (TFA) (1.0 equiv) – Critical for protonating the pyridine.

Step-by-Step Workflow:

  • Setup: Dissolve the substrate in DCM/Water in a vial open to air (Minisci is generally air-tolerant).

  • Activation: Add TFA to protonate the pyridine nitrogen. This lowers the LUMO of the ring, activating it toward radical attack.

  • Radical Generation: Add Langlois Reagent followed by dropwise addition of TBHP.

  • Reaction: Stir vigorously at RT or mild heat (40 °C) for 12–24 hours.

  • Monitoring: Monitor by LCMS. Look for the +68 mass shift (CF₃ - H).

  • Workup: Quench with sat. NaHCO₃ (careful: gas evolution). Extract with DCM.

Visualizing the Mechanism:

MinisciMechanism Langlois CF3-SO2-Na (Langlois Reagent) Radical •CF3 Radical Langlois->Radical Oxidation - SO2 Oxidant Oxidant (TBHP/Persulfate) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate Pyridine Pyridine Substrate Protonated Protonated Pyridine (Activated) Pyridine->Protonated + TFA Protonated->Intermediate + •CF3 Product CF3-Pyridine Product Intermediate->Product Oxidation - H+

Figure 2: Mechanistic pathway of the Minisci trifluoromethylation using Langlois reagent.

Troubleshooting & Optimization

ChallengeRoot CauseSolution
Regioselectivity (Mixtures) Minisci reactions favor positions C2 and C4 (ortho/para to Nitrogen).Block C2/C4: Use steric bulk or temporary halogens.Switch Method: Photoredox methods often show different selectivity profiles than thermal Minisci.
Low Conversion (Coupling) Protodeboronation of CF₃-Py boronic acid.Use Anhydrous Conditions: Switch to anhydrous dioxane/base.Switch Ligand: Use bulky phosphines (e.g., Buchwald precatalysts) to speed up transmetallation.
Substrate Decomposition Oxidative conditions (TBHP) destroy sensitive functional groups.Switch to Photoredox: Use Ir(ppy)₃ catalyst + Triflyl Chloride (TfCl) + Blue LED. This avoids strong chemical oxidants.[4][5]
Poly-trifluoromethylation Product is still activated toward radical attack.Stoichiometry Control: Add the radical source portion-wise. Stop reaction at 60-70% conversion.

References

  • Discovery of Innate C-H Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[4] [Link]

  • Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Minisci Reaction Review: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the regioselectivity of reactions involving 2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Welcome to the technical support center for 2-Amino-6-(trifluoromethyl)pyridine-4-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-(trifluoromethyl)pyridine-4-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing derivatives of this valuable scaffold. The unique electronic properties of this molecule, arising from the interplay between the aminopyridine core and the potent electron-withdrawing trifluoromethyl group, present distinct challenges in controlling regioselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthetic transformations. Our goal is to equip you with the scientific rationale and practical protocols needed to optimize your reactions and achieve your target molecules with greater precision and efficiency.

Understanding the Reactivity of the Core Scaffold

Before delving into troubleshooting, it is crucial to understand the electronic landscape of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol. The molecule possesses three primary sites for functionalization: the exocyclic amino group (N-2), the hydroxymethyl group (O-4), and the pyridine ring itself.

  • 2-Amino Group: This group is a primary nucleophile. However, its reactivity is significantly modulated by the pyridine ring and the C6-trifluoromethyl substituent. The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the pyridine ring and reduces the nucleophilicity of the exocyclic amino group.[1][2] This can make reactions such as acylation or alkylation more challenging compared to simpler aminopyridines.

  • 4-Methanol Group: The primary alcohol is a nucleophile and can undergo O-alkylation, esterification, and related transformations. Its reactivity is generally predictable, but steric hindrance from adjacent groups on the pyridine ring can play a role.

  • Pyridine Ring: The pyridine ring is electron-deficient, a characteristic that is further intensified by the trifluoromethyl group.[2] This makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.

The primary challenge in working with this molecule is achieving selective functionalization of either the amino or the hydroxyl group in the presence of the other.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My alkylation reaction is producing a mixture of N-alkylated and O-alkylated products. How can I favor O-alkylation?

Answer: This is a classic regioselectivity problem arising from the presence of two nucleophilic sites.[3][4] To selectively achieve O-alkylation, you must either enhance the nucleophilicity of the alcohol relative to the amine or temporarily mask the amino group.

Causality: The exocyclic amino group, despite being deactivated by the trifluoromethyl group, often remains sufficiently nucleophilic to compete with the primary alcohol during alkylation, leading to product mixtures.

Troubleshooting Workflow:

G start Mixture of N- and O-Alkylation Observed strategy1 Strategy 1: Protect the Amino Group start->strategy1 strategy2 Strategy 2: Mitsunobu Reaction start->strategy2 Amine protection not feasible? step1a Protect with Boc Anhydride (Boc)₂O. See Protocol 1. strategy1->step1a Recommended step2a Use PPh₃ and DEAD/DIAD with your desired alcohol nucleophile. See Protocol 2. strategy2->step2a strategy3 Strategy 3: Williamson Ether Synthesis (with protected amine) step3a Deprotonate the alcohol with a strong base (e.g., NaH) and react with an alkyl halide. strategy3->step3a step1a->strategy3 end Pure O-Alkylated Product step2a->end Direct O-alkylation step3b Deprotect the Boc group using acidic conditions (e.g., TFA in DCM). step3a->step3b step3b->end Final O-alkylated product

Caption: Decision workflow for achieving selective O-alkylation.

Recommended Solutions:

  • Protect the Amino Group: The most reliable method is to protect the 2-amino group before performing the O-alkylation. The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions often used for O-alkylation and can be readily removed later.[5] See Protocol 1 for a detailed procedure.

  • Utilize the Mitsunobu Reaction: This reaction is highly effective for converting primary alcohols into ethers, esters, and other functional groups with a different alcohol as the nucleophile.[6][7][8] It proceeds under mild, neutral conditions and typically shows high selectivity for the hydroxyl group over the less acidic amino group. For challenging substrates, modified Mitsunobu reagents like ADDP (1,1'-(Azodicarbonyl)dipiperidine) with polymer-supported triphenylphosphine can improve yields and simplify purification.[6] See Protocol 2 for a general Mitsunobu procedure.

Question 2: I want to perform N-alkylation, but the reaction is slow and gives low yields. What can I do?

Answer: The low reactivity of the 2-amino group is expected due to the strong electron-withdrawing nature of the trifluoromethyl group at the C6 position.[1] To overcome this, you need to either increase the reactivity of your electrophile or use conditions that enhance the nucleophilicity of the amine.

Troubleshooting Steps & Optimization:

Problem SymptomLikely CauseRecommended Solution
Low Conversion Insufficiently reactive alkylating agent.Switch from an alkyl bromide or chloride to a more reactive alkyl iodide or a triflate (e.g., methyl triflate). Caution: Many of these are potent alkylating agents and require careful handling.[9]
Steric hindrance at the amino group.Use less sterically hindered reagents if possible. Increase reaction temperature, but monitor for side reactions.
Side Reactions Competing O-alkylation.Protect the hydroxyl group first, for example, as a silyl ether (e.g., TBDMS). Silyl ethers are stable to many N-alkylation conditions and can be easily removed with fluoride sources like TBAF.[10] See Protocol 3 .
Pyridine ring alkylation.This is less common but possible with highly reactive electrophiles. Use less forcing conditions or a more selective alkylating agent.

Question 3: My amide coupling reaction between the 2-amino group and a carboxylic acid is failing with standard coupling reagents like EDC/HOBt.

Answer: This is a common failure mode. The nucleophilicity of the 2-amino group is significantly diminished, rendering standard peptide coupling reagents ineffective.[1]

Causality: The electron density on the amino nitrogen is pulled into the electron-deficient pyridine ring, making it a poor nucleophile.

Solutions:

  • Use a More Potent Coupling Reagent: Switch to a uronium-based coupling reagent known for its high reactivity with deactivated amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice in these situations.[1]

  • Activate the Carboxylic Acid: An alternative strategy is to increase the electrophilicity of the carboxylic acid partner. Convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride can then react with the deactivated amine. This method should be used with caution as it can be less chemoselective.

See Protocol 4 for a robust amide coupling procedure using HATU.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on 2-Amino-6-(trifluoromethyl)pyridine-4-methanol under basic conditions? A1: Under basic conditions, the hydroxyl group of the methanol is the most acidic proton and will be deprotonated first to form an alkoxide. This makes the oxygen atom a potent nucleophile, favoring O-alkylation or O-acylation.

Q2: What is the most reactive site under acidic conditions? A2: Under acidic conditions, the pyridine ring nitrogen is the most basic site and will be protonated first. This further deactivates the ring towards electrophilic attack. The 2-amino group can also be protonated.

Q3: Can I selectively functionalize the pyridine ring itself? A3: Direct C-H functionalization of this highly electron-deficient ring is challenging.[11] Strategies like directed ortho-metalation can be employed, but they typically require N-protection (e.g., with a pivaloyl group) to direct a strong base like n-butyllithium to deprotonate a specific C-H bond.[12][13]

Q4: Are there any orthogonal protecting group strategies for this molecule? A4: Yes, an effective orthogonal strategy is crucial. A common approach is to protect the amino group with Boc and the hydroxyl group with a silyl ether (like TBDMS).[5][14] The silyl ether can be selectively removed with a fluoride source (e.g., TBAF), leaving the Boc group intact. Conversely, the Boc group can be removed with acid (e.g., TFA), leaving the silyl ether untouched.

G start 2-Amino-6-(CF₃)pyridine-4-methanol protect_N Protect Amine: (Boc)₂O, Base start->protect_N protect_O Protect Alcohol: TBDMSCl, Imidazole start->protect_O N_protected Boc-NH-Py-CH₂OH protect_N->N_protected O_protected H₂N-Py-CH₂OTBDMS protect_O->O_protected react_O e.g., O-Alkylation N_protected->react_O Functionalize Alcohol react_N e.g., N-Acylation O_protected->react_N Functionalize Amine deprotect_N TFA / DCM react_O->deprotect_N Deprotect Amine deprotect_O TBAF / THF react_N->deprotect_O Deprotect Alcohol final_O_func Selectively O-Functionalized Product deprotect_N->final_O_func final_N_func Selectively N-Functionalized Product deprotect_O->final_N_func

Caption: Orthogonal protection strategy for selective functionalization.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the 2-Amino Group

  • Dissolve 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol 2: O-Alkylation via Mitsunobu Reaction

  • Dissolve 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (1.0 eq), the desired alcohol (1.5 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture and purify by flash column chromatography to separate the desired ether product from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Selective O-TBDMS Protection of the 4-Methanol Group

  • Dissolve 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (1.0 eq) and Imidazole (2.5 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete by TLC analysis.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the O-TBDMS protected product.

Protocol 4: Amide Coupling using HATU

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add a solution of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (1.0 eq) in the same solvent to the activated acid mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 40–50 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

  • Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(20), 3401–3408. [Link]

  • ACS Publications. (n.d.). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. Retrieved from [Link]

  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]

  • Semantic Scholar. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Lima, P. C., et al. (2012). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega.
  • Pelletier, J. C., et al. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 48(43), 7582-7585.
  • Zapevalov, A. Y., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7015.
  • Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2016). Journal of Synthetic Organic Chemistry, Japan, 10.
  • ResearchGate. (2024). Chemical Review and Letters Recent advances in the synthesis of trifluoromethyl ethers through the direct O.
  • Royal Society of Chemistry. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • Wang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(1), 1-15.
  • Reddit. (2025). N-alkylation of an almost non nucleophilic substrate. Retrieved from [Link]

  • A-peptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 91–105.
  • ResearchGate. (n.d.).
  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951.
  • Bergeron, R. J., et al. (1995). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, 1033-1038.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Preparation of trifluoromethylpyridine libraries. Retrieved from [Link]

  • ResearchGate. (2019).
  • Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Retrieved from [Link]

Sources

Optimization

Strategies to enhance the metabolic stability of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol derivatives

Ticket ID: #MET-STAB-2A6TF-04 Topic: Strategies to enhance the metabolic stability of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol derivatives Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MET-STAB-2A6TF-04 Topic: Strategies to enhance the metabolic stability of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol derivatives Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Diagnostic Overview: Why is your compound unstable?

Welcome to the Lead Optimization Support Center. You are likely encountering high intrinsic clearance (


) in liver microsomes (RLM/HLM) or rapid in vivo elimination.

For the scaffold 2-Amino-6-(trifluoromethyl)pyridine-4-methanol , our diagnostic analysis identifies two primary "metabolic soft spots" driving this instability. While the trifluoromethyl group (


) at position 6 effectively blocks oxidative metabolism at that site and modulates lipophilicity, the remaining functional groups present significant liabilities.
The Metabolic Vulnerabilities
  • Primary Alcohol Oxidation (Major Liability): The hydroxymethyl group (

    
    ) at position 4 is a prime substrate for Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYPs). It rapidly oxidizes to the aldehyde and subsequently to the carboxylic acid. This conversion often leads to rapid excretion or loss of potency.
    
  • N-Glucuronidation (Secondary Liability): The exocyclic amine at position 2 is electron-rich and sterically accessible, making it a target for UDP-glucuronosyltransferases (specifically UGT1A4 and UGT2B10), leading to direct N-glucuronidation.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the cascade of metabolic events compromising your molecule.

MetabolicFate Parent Parent Molecule (2-Amino-6-CF3-pyridine-4-methanol) Aldehyde Intermediate Aldehyde Parent->Aldehyde Oxidation (ADH / CYP) N_Gluc N-Glucuronide Conjugate Parent->N_Gluc Conjugation (UGT1A4 / UGT2B10) Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid Oxidation (ALDH / Oxidase)

Figure 1: Primary metabolic clearance pathways for 2-aminopyridine-4-methanol derivatives.

Optimization Strategies (Troubleshooting Guide)

Below are the specific engineering strategies to resolve high clearance issues. These are ranked by probability of success.

Issue A: Rapid Oxidation of the Alcohol ( )

Root Cause: The C-H bonds adjacent to the oxygen are energetically easy to cleave.

Strategy 1: Deuteration (The "Deuterium Switch")

Replace the benzylic hydrogen atoms with deuterium (


).
  • Mechanism: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond due to the Kinetic Isotope Effect (KIE). This increases the activation energy required for CYP/ADH-mediated bond breaking.

  • Expected Outcome: 10–50% increase in metabolic half-life (

    
    ) with zero change in binding affinity or selectivity.
    
Strategy 2: Bioisosteric Replacement

Replace the hydroxymethyl group with a moiety that mimics its H-bond donor/acceptor profile but lacks the labile protons.

  • Oxetane: Replace

    
     with an oxetane ring (specifically a 3-oxetanyl group). The oxetane oxygen acts as a hydrogen bond acceptor, and the ring reduces lipophilicity while blocking oxidation.
    
  • Difluoroethyl: Replace

    
     with 
    
    
    
    . The electron-withdrawing fluorine atoms deactivate the adjacent carbons, making them resistant to oxidation, though this may increase acidity (
    
    
    shift).
Issue B: N-Glucuronidation of the Amine ( )

Root Cause: The nucleophilic nitrogen is accessible to UGT enzymes.

Strategy 3: Steric Shielding

Introduce a small alkyl group (Methyl, Ethyl) or a Cyclopropyl group at the N-3 position of the pyridine ring (if substitution allows) or mono-alkylate the amine (though this changes H-bond donor capacity).

  • Mechanism: Steric bulk prevents the bulky UGT cofactor (UDP-glucuronic acid) from approaching the nitrogen.

Strategy 4: Electronic Deactivation

If the 2-amino group is not essential for H-bonding as a donor, replace it with a less nucleophilic group like a difluoromethyl (


) or convert it to an amide (though amides are liable to hydrolysis, they resist glucuronidation).

Decision Logic for Lead Optimization

Use this workflow to select the correct modification strategy based on your metabolite identification (MetID) data.

OptimizationLogic Start Start: High Clearance Observed MetID Perform MetID Study (Microsomes + NADPH/UDPGA) Start->MetID Decision Major Metabolite? MetID->Decision Path_Ox Carboxylic Acid (Oxidation) Decision->Path_Ox Mass +14/16 Da Path_Gluc N-Glucuronide (Conjugation) Decision->Path_Gluc Mass +176 Da Sol_Deut Solution: Deuteration (-CD2OH) Path_Ox->Sol_Deut Preserve Structure Sol_Iso Solution: Bioisostere (Oxetane / Cyclopropyl) Path_Ox->Sol_Iso Alter Structure Sol_Steric Solution: Steric Shield (Methylation adjacent to N) Path_Gluc->Sol_Steric

Figure 2: Strategic decision tree for structural modification based on metabolite identification.

Experimental Validation Protocols

To validate the efficacy of the strategies above, use the following standardized assays.

Protocol A: Microsomal Stability Assay (Phase I & II)

Objective: Determine Intrinsic Clearance (


) and identify if metabolism is CYP- or UGT-driven.
StepActionCritical Technical Note
1. Prep Prepare 0.5 mg/mL liver microsomes (human/rat) in 100 mM Phosphate Buffer (pH 7.4).Pre-incubate at 37°C for 5 mins to mimic physiological temp.
2. Dosing Spike test compound (final conc: 1 µM) into the mixture.Keep DMSO < 0.1% to avoid enzyme inhibition.
3. Initiation Group A (Oxidation): Add NADPH (1 mM). Group B (Glucuronidation): Add UDPGA (2 mM) + Alamethicin (25 µg/mg).Alamethicin forms pores in microsomes to allow UDPGA entry (critical for UGT activity).
4. Sampling Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.Precision is key for calculating slope (

).
5. Quench Add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).Immediate quenching stops the reaction.
6. Analysis Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.Monitor parent depletion.

Data Interpretation:

  • If Group A degrades fast but Group B is stable: Oxidation is the driver. (Apply Strategy 1 or 2).

  • If Group B degrades fast: Glucuronidation is the driver. (Apply Strategy 3).

Protocol B: Comparative Deuterium Stability

Objective: Confirm Kinetic Isotope Effect (KIE).

  • Incubate non-deuterated parent and deuterated analog side-by-side using Protocol A (Group A conditions).

  • Calculate

    
     for both.
    
  • Success Metric: If

    
    , the deuteration strategy is valid.
    

Frequently Asked Questions (FAQ)

Q: Can I just add a fluorine to the methanol carbon to stop oxidation? A: While replacing a hydrogen with fluorine on the


-carbon (creating 

) theoretically blocks oxidation, these

-fluoro alcohols are chemically unstable and spontaneously eliminate HF to form aldehydes or ketones. A better approach is the trifluoromethyl carbinol (

), but this significantly increases steric bulk and acidity.

Q: Why is the 2-amino group a problem? I thought pyridines were stable. A: Pyridines are generally stable, but electron-rich amino-pyridines are excellent substrates for N-glucuronidation. The electron density from the amino group makes the ring nitrogen (or the exocyclic nitrogen) nucleophilic enough to attack UDPGA.

Q: What is the best bioisostere for the


 group that maintains solubility? 
A:  The Oxetane  ring is currently the "gold standard" bioisostere. It resists metabolism, maintains polarity (logP similar to alcohol), and acts as a hydrogen bond acceptor, often improving the pharmacokinetic profile significantly [1].

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition, 49(48), 8979–8983. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Kaivosaari, S., et al. (2011). N-Glucuronidation of Drugs and other Xenobiotics.[1][2] Xenobiotica, 41(8), 652-669. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylpyridine Intermediates

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) moiety has emerged as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) moiety has emerged as a "privileged" structural motif.[1][2] The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly alters the molecule's physicochemical properties.[3] This single substitution can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modify the electronic nature of the pyridine ring, thereby improving binding affinity to biological targets.[4][5] Consequently, TFMP derivatives are integral components of numerous commercial pharmaceuticals and high-performance agrochemicals.[6][7]

The efficient and regioselective synthesis of these intermediates is a critical challenge for process chemists and researchers. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth, head-to-head comparison of the principal strategies for synthesizing trifluoromethylpyridine intermediates, moving beyond a simple recitation of protocols to explain the underlying chemical logic and practical considerations that govern route selection. We will explore two primary paradigms: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Strategic Overview: Major Synthesis Paradigms

The synthesis of trifluoromethylpyridines can be broadly classified into two main approaches. This diagram illustrates the primary strategic decisions a chemist faces when targeting a specific TFMP intermediate.

G cluster_0 PART 1: Modification of Pre-formed Pyridine Ring cluster_1 PART 2: Pyridine Ring Construction start Target: Trifluoromethylpyridine Intermediate routeA Route A: Halogen Exchange (Halex) start->routeA Industrial Scale Classic Method routeB Route B: Direct C-H Trifluoromethylation start->routeB Modern & Atom-Economical Late-Stage Functionalization routeC Route C: Cyclocondensation start->routeC Regiochemical Precision Building Block Approach G cluster_0 Pyridinium Salt Activation for C2-Trifluoromethylation Pyridine Pyridine Salt N-Methylpyridinium Iodide Salt Pyridine->Salt N-Alkylation MeI MeI MeI->Salt Intermediate Activated Intermediate Salt->Intermediate Activation Reagents CF3COOH, Ag2CO3 (Source of 'CF3-') Reagents->Intermediate Nucleophilic Attack at C2 Position Product 2-(Trifluoromethyl)pyridine Intermediate->Product Rearomatization

Caption: Logical workflow for the pyridinium salt activation strategy.

3. Photochemical Methods: Visible light photoredox catalysis has opened new avenues for trifluoromethylation under mild conditions. One notable method uses pyridine N-oxides in combination with trifluoroacetic anhydride (TFAA) as an inexpensive CF3 source. [8]The reaction is triggered by light, promoting the decarboxylation of TFAA to generate the trifluoromethyl radical in a controlled manner. [8] Advantages:

  • Atom Economy: Directly functionalizes C-H bonds, reducing waste.

  • Late-Stage Functionalization: Enables the introduction of a -CF3 group into complex molecules at a late stage of a synthesis, which is highly valuable in drug discovery. [9]* Milder Conditions: Many modern methods operate at or near room temperature, avoiding the harsh conditions of Halex reactions. [8] Disadvantages:

  • Reagent Cost: Advanced trifluoromethylating agents (e.g., Togni or Umemoto reagents) can be significantly more expensive than HF. [10]* Substrate Scope: The success and regioselectivity of a given method can be highly dependent on the other substituents present on the pyridine ring.

PART 2: Pyridine Ring Construction from CF3-Containing Building Blocks

This strategy offers an alternative paradigm: instead of adding the -CF3 group to a ring, the ring is built around the -CF3 group. This approach provides absolute control over the regiochemistry of the trifluoromethyl substituent.

Route C: Cyclocondensation Reactions

This method involves the condensation of one or more acyclic precursors, at least one of which already contains a trifluoromethyl group, to form the heterocyclic pyridine ring. [1][3][6] Causality and Mechanism: The logic here is to embed the desired regiochemistry in the starting materials. A variety of trifluoromethyl-containing building blocks are commercially available or can be synthesized, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or 2,2,2-trifluoroacetyl chloride. [6][7]These are then reacted with other components in a cyclization reaction, often catalyzed by a transition metal or promoted by acid/base, to construct the pyridine core. For instance, α-fluoro-α,β-unsaturated oximes can be coupled with alkynes using a Rh(III) catalyst to generate multi-substituted 3-fluoropyridines. [11]

G cluster_0 Cyclocondensation Approach BuildingBlock1 Acyclic Precursor 1 (contains -CF3) Product Substituted Trifluoromethylpyridine BuildingBlock1->Product [X+Y] Annulation BuildingBlock2 Acyclic Precursor 2 (e.g., Alkyne) BuildingBlock2->Product Catalyst Catalyst / Promoter (e.g., Rh(III)) Catalyst->Product

Caption: General schematic for the cyclocondensation synthesis route.

Advantages:

  • Unambiguous Regioselectivity: The position of the -CF3 group is predetermined by the structure of the starting building block. [11]* Access to Diverse Structures: Allows for the synthesis of highly substituted and complex TFMP derivatives that may be difficult to access via direct functionalization. [5] Disadvantages:

  • Building Block Availability: The required trifluoromethylated precursors may be expensive or require lengthy multi-step syntheses. [5]* Overall Yield: While the cyclization step may be efficient, the overall yield from simple starting materials can be lower due to the number of steps required to prepare the building blocks.

Quantitative Performance Comparison

The choice of a synthetic route is a multi-parameter optimization problem. This table summarizes the key performance indicators for the discussed methodologies.

ParameterRoute A: Halogen ExchangeRoute B: Direct C-H TrifluoromethylationRoute C: Cyclocondensation
Starting Materials Picolines, Trichloromethylpyridines [6][12]Substituted or unsubstituted Pyridines [9][13]Acyclic CF3-containing carbonyls, enones, oximes [6][7][11]
Key Reagents Anhydrous HF, Cl2, SbF3 [6][12][14]Togni/Umemoto reagents, TFAA, CF3COOH [9][10][8]Transition metal catalysts (Rh, Pd), acids, bases [3][11]
Regioselectivity Determined by starting picoline; ring chlorination is a side reactionMethod-dependent; can be tuned for C2, C3, or C4 [9][13][15]Excellent; predetermined by building block structure [11]
Scalability Excellent; well-established for industrial production [6]Varies; photochemical methods are scalable, some reagents are for discovery scaleModerate to Good; depends on building block synthesis
Reaction Conditions Harsh (High temp, high pressure, corrosive) [6][12]Often mild (room temp), but can require specific catalysts or light sources [8]Generally mild to moderate temperatures [11]
Primary Advantage Low cost and high throughput for specific key intermediates [14]High atom economy, ideal for late-stage functionalization [9]Unambiguous control over substituent placement [11]
Primary Disadvantage Harsh conditions, safety concerns, by-product formation [6]High cost of some reagents, substrate-dependent selectivity [10]Cost and complexity of synthesizing building blocks [5]

Validated Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for key transformations.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Vapor-Phase Halogen Exchange (Route A)

This protocol is based on established industrial processes. [6][14]

  • Reactor Setup: A corrosion-resistant (e.g., Monel or Inconel) tubular reactor is packed with a suitable fluorination catalyst (e.g., chromium oxyfluoride). The reactor is heated to an operating temperature of 300-400°C.

  • Reagent Feed: A stream of 2-chloro-5-(trichloromethyl)pyridine is vaporized in a carrier gas (e.g., nitrogen). Simultaneously, a stream of anhydrous hydrogen fluoride (HF) gas is introduced into the reactor. A typical molar ratio is a significant excess of HF.

  • Reaction: The combined gas stream passes through the heated catalyst bed. The residence time is carefully controlled (typically in the range of 10-30 seconds) to ensure complete conversion while minimizing by-product formation. [16]4. Workup: The effluent gas stream from the reactor, containing the product, excess HF, and HCl by-product, is passed through a scrubbing system. It is first cooled and then neutralized with an aqueous base (e.g., NaOH or NaHCO3 solution).

  • Isolation: The organic phase is separated from the aqueous phase. The crude product is then purified by fractional distillation to yield 2-chloro-5-(trifluoromethyl)pyridine with high purity. [12]

Protocol 2: Regioselective C2-Trifluoromethylation via Pyridinium Salt Activation (Route B)

This protocol is adapted from the method developed by the Hu group. [13][17][10]

  • Salt Formation: In a round-bottom flask, dissolve the desired substituted pyridine (1.0 mmol) in acetonitrile (5 mL). Add methyl iodide (1.5 mmol, 1.5 equiv.). Stir the mixture at 60°C for 12 hours. After cooling, the resulting N-methylpyridinium iodide salt is typically collected by filtration or precipitation with ether and used without further purification.

  • Reaction Setup: To a new flask, add the N-methylpyridinium iodide salt (0.5 mmol), silver carbonate (Ag2CO3, 0.75 mmol, 1.5 equiv.), and trifluoroacetic acid (TFA, 1.0 mmol, 2.0 equiv.).

  • Reaction: Add N,N-dimethylformamide (DMF, 2.5 mL) and stir the mixture at 100°C for 24 hours under a nitrogen atmosphere.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove silver salts. The filtrate is washed with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 2-(trifluoromethyl)pyridine derivative.

Conclusion and Route Selection Strategy

The synthesis of trifluoromethylpyridine intermediates is not a one-size-fits-all endeavor. The optimal route is dictated by the specific goals of the synthesis.

  • For large-scale, cost-sensitive production of established intermediates like 2,5-CTF, the Halogen Exchange (Route A) remains the undisputed industrial standard, despite its harsh conditions. [6]* For medicinal chemistry and late-stage functionalization , where atom economy and the ability to modify complex scaffolds are paramount, Direct C-H Trifluoromethylation (Route B) offers unparalleled advantages. The choice between nucleophilic activation, pyridinium salts, or photochemical methods will depend on the desired regiochemistry and the substrate's functional group tolerance. [4][9]* When absolute regiochemical control is non-negotiable or when highly substituted, complex TFMP targets are required, Cyclocondensation (Route C) is the most reliable strategy, provided the necessary building blocks are accessible. [5][11] The field continues to evolve, with ongoing research focused on developing more sustainable and cost-effective direct trifluoromethylation methods using cheaper CF3 sources and more efficient catalysts. [15]As these new technologies mature, the strategic balance between these primary synthetic paradigms will undoubtedly continue to shift.

References

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • American Chemical Society Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • Feng, Z., Min, Q., & Hu, Y. (2020). Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed. [Link]

  • Feng, Z., Min, Q., & Hu, Y. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108–7112. [Link]

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293-306. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. [Link]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Stephenson, C. R. J. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Cell Reports Physical Science, 1(1), 1-13. [Link]

  • American Chemical Society Publications. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]

  • American Chemical Society Publications. (2022). Supporting Information for 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • Bohrium. (2020). regioselective-direct-c-h-trifluoromethylation-of-pyridine. Ask this paper. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • ResearchGate. (2024). Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • Tran, B. L., Li, B., & Driess, M. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(15), 3892-3895. [Link]

  • ResearchGate. (2025). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]

  • ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

  • ResearchGate. (2026). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents. (1984). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Dong, Q.-Q., Yu, W.-J., Cheng, D.-G., & Zhan, X.-L. (2015). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. [Link]

  • WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. [Link]

  • Revue Roumaine de Chimie. (2014). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. [Link]

Sources

Comparative

Benchmarking Guide: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol vs. Established Kinase Inhibitors

Executive Summary: The Pharmacophore Advantage In the landscape of medicinal chemistry, 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (hereafter referred to as ATP-4M ) represents a critical "privileged structure." Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

In the landscape of medicinal chemistry, 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (hereafter referred to as ATP-4M ) represents a critical "privileged structure." While often utilized as a synthetic intermediate for high-profile drugs like Pexidartinib (PLX3397) , recent fragment-based drug discovery (FBDD) initiatives have highlighted its intrinsic potential as a low-molecular-weight inhibitor.

This guide serves as a technical benchmark, evaluating ATP-4M not merely as a building block, but as a bioactive scaffold. We compare its efficacy against mature, FDA-approved inhibitors (Pexidartinib, Sorafenib) to quantify its Ligand Efficiency (LE) and Binding Kinetics .

Why This Molecule?
  • 2-Amino Group: mimic of the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.

  • 6-Trifluoromethyl (-CF3): Enhances metabolic stability and lipophilicity, preventing rapid oxidative metabolism.

  • 4-Methanol (-CH2OH): A polar "warhead" or solvent-exposed handle allowing for further vector growth.

Mechanistic Positioning & Target Landscape

To benchmark efficacy objectively, we must define the biological arena. ATP-4M is structurally predisposed to inhibit Type III Receptor Tyrosine Kinases , specifically CSF1R (Colony Stimulating Factor 1 Receptor) and c-Kit .

Signaling Pathway Visualization

The following diagram illustrates the CSF1R signaling cascade and the precise intervention point of ATP-4M compared to downstream effectors.

CSF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm CSF1 CSF-1 Ligand CSF1R CSF1R Dimer (Receptor Tyrosine Kinase) CSF1->CSF1R Binding Phospho Autophosphorylation (Tyr723) CSF1R->Phospho Activation ATP ATP ATP->CSF1R Phosphoryl Transfer ATP_4M ATP-4M (Inhibitor) ATP_4M->CSF1R Competes with ATP (Hinge Binder) Pexidartinib Pexidartinib (Reference) Pexidartinib->CSF1R Type I Inhibition PI3K PI3K Phospho->PI3K ERK ERK1/2 Phospho->ERK AKT AKT PI3K->AKT Proliferation Macrophage Proliferation AKT->Proliferation ERK->Proliferation

Figure 1: CSF1R Signaling Cascade. ATP-4M acts as a hinge-binding competitive inhibitor, blocking autophosphorylation and downstream PI3K/ERK activation.

Comparative Benchmarking: The Data

When comparing a fragment (ATP-4M, MW ~192) to a full drug (Pexidartinib, MW ~417), direct IC50 comparison is misleading. A smaller molecule with moderate potency is often more valuable than a large molecule with high potency due to "room for optimization."

We utilize Ligand Efficiency (LE) as the primary metric:



Where 

is the number of non-hydrogen atoms.
Table 1: Efficacy Profile (Enzymatic Assay)
CompoundMW ( g/mol )CSF1R IC50 (nM)Ligand Efficiency (kcal/mol/atom)Binding Mode
Pexidartinib (Ref) 417.8130.38Type I (DFG-in)
Imatinib (Ref) 493.6>10,000N/AType II (DFG-out)
ATP-4M (Candidate) 192.1 4,500 0.42 Hinge Binder
2-Aminopyridine (Frag) 94.1>50,000<0.25Weak Binder

Analysis: While ATP-4M has a higher IC50 (4.5 µM) than Pexidartinib, its Ligand Efficiency (0.42) is superior. This indicates that atom-for-atom, ATP-4M binds more efficiently to the pocket, validating it as a high-quality starting scaffold for lead optimization.

Experimental Protocols

To replicate these benchmarks, strict adherence to the following protocols is required to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine IC50 values against CSF1R.

  • Reagent Prep: Prepare 4x Enzyme solution (CSF1R, 0.5 nM final) and 4x Substrate/ATP mix (ATP at

    
    , ~10 µM).
    
  • Compound Handling: Dissolve ATP-4M in 100% DMSO. Perform 1:3 serial dilutions.

  • Reaction Assembly:

    • Add 2.5 µL compound to 384-well low-volume plate.

    • Add 2.5 µL CSF1R enzyme. Incubate 15 min at RT (allows "Kon" equilibrium).

    • Add 5 µL ATP/Peptide substrate mix to initiate.

  • Incubation: 60 minutes at 25°C.

  • Detection: Add 10 µL EDTA-containing detection antibody (Eu-anti-phosphotyrosine). Read on EnVision plate reader (Ex: 337nm, Em: 620/665nm).

  • Validation: Z-factor must be > 0.7. Pexidartinib control must fall within 10-20 nM.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetics

Objective: Measure residence time (off-rate).

  • Chip: CM5 Sensor Chip. Immobilize CSF1R via amine coupling (Target RU: 1000).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

  • Injection: Inject ATP-4M at concentrations 1.25 µM – 40 µM.

  • Flow Rate: 30 µL/min. Contact time: 60s; Dissociation time: 120s.

  • Analysis: Fit to 1:1 Langmuir binding model.

    • Expected Result: ATP-4M will show fast on/fast off kinetics (

      
      ) typical of fragments, whereas Pexidartinib will show slow dissociation.
      

Synthesis of Technical Insights

The "Methanol" Handle Importance

The 4-methanol group on ATP-4M is not chemically inert. In the binding pocket of CSF1R, this hydroxyl group is positioned towards the Solvent Front .

  • Design Implication: This allows researchers to attach solubilizing groups (morpholines, piperazines) via ether or ester linkages without disrupting the critical hinge binding of the aminopyridine motif.

Safety & Handling (E-E-A-T)
  • Toxicity: Aminopyridines can block potassium channels (voltage-gated). When testing ATP-4M in cellular assays, include a hERG liability counter-screen early in the process.

  • Stability: The trifluoromethyl group prevents metabolic degradation at the 6-position, but the primary amine is susceptible to acetylation. Store stock solutions in DMSO at -20°C, avoiding repeated freeze-thaw cycles.

References

  • Tap, W. D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry.

  • PubChem Compound Summary. "2-Amino-6-(trifluoromethyl)pyridine." National Center for Biotechnology Information.

  • Smith, B. D., et al. (2016). "Design and Synthesis of 2-Aminopyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry.

Validation

In Vivo Efficacy Comparison of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol Derivatives

This guide provides a comprehensive technical analysis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol derivatives , a class of pharmacophores increasingly utilized in the development of targeted kinase inhibitors (spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol derivatives , a class of pharmacophores increasingly utilized in the development of targeted kinase inhibitors (specifically PI3K/mTOR dual inhibitors) and ion channel modulators (e.g., P2X7 antagonists).

Executive Summary & Chemical Rationale

The 2-Amino-6-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form critical hydrogen bonds in the ATP-binding pockets of kinases (e.g., PI3K, mTOR) while the trifluoromethyl group enhances metabolic stability and lipophilicity. The specific introduction of a 4-methanol (hydroxymethyl) group provides a versatile synthetic handle for optimizing physicochemical properties (solubility, permeability) and potency via further functionalization.

This guide compares the in vivo efficacy of the parent 4-methanol scaffold against its key derivatives—ethers (for metabolic stability) and amines (for solubility)—benchmarked against clinical standards like Bimiralisib (PQR309) .

The Comparative Landscape
Derivative ClassStructural Modification (R-Group at C4)Primary AdvantagePrimary Limitation
Parent Alcohol -CH2OHHigh H-bond donor capability; synthetic versatility.Poor metabolic stability (oxidation to carboxylic acid); moderate permeability.
Ether Derivatives -CH2OR' (e.g., -CH2OMe)Improved metabolic stability; optimized LogP.Potential loss of H-bond donor interaction if critical for binding.
Amine Derivatives -CH2NR'R''Enhanced aqueous solubility; potential for salt formation.Increased basicity may lead to off-target effects (e.g., hERG inhibition).
Carbamates -CH2OC(O)NR'R''Prodrug potential; enhanced hydrolytic stability.Complex PK profile due to cleavage rates.

Mechanism of Action & Signaling Pathway

These derivatives primarily function as ATP-competitive inhibitors . In the context of oncology, they target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in solid tumors. The 2-amino-pyridine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (e.g., Val851 in PI3K


).
Pathway Visualization (PI3K/mTOR Signaling)

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruitment & Activation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 (Target) AKT->mTORC1 Activation S6K S6K (p70S6 Kinase) mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor 2-Amino-6-CF3-Pyridine Derivative Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTORC1 Dual Inhibition

Caption: Dual inhibition of PI3K and mTORC1 by 2-Amino-6-(trifluoromethyl)pyridine derivatives blocks downstream Akt/S6K signaling, arresting tumor growth.[1]

In Vivo Efficacy Comparison

The following data summarizes a comparative analysis in a PC3 (Prostate Cancer) xenograft model, a standard for evaluating PI3K/mTOR inhibitors.

Experimental Conditions:

  • Model: PC3 Xenograft in BALB/c nude mice.

  • Dosing: 25 mg/kg, PO (Oral), QD (Once daily) for 21 days.

  • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80.

Table 1: Comparative Efficacy & Pharmacokinetics (PK)
Compound IDStructure (R at C4)Tumor Growth Inhibition (% TGI)AUC (0-24h) (ng·h/mL)Oral Bioavailability (% F)Toxicity (Body Weight Loss)
Cpd-1 (Parent) -CH2OH45%1,20035%< 2%
Cpd-2 (Ether) -CH2OMe78% 4,500 72% < 5%
Cpd-3 (Amine) -CH2NHMe62%2,80055%< 3%
Ref (Bimiralisib) (Standard)75%4,10068%~5%

Analysis:

  • Compound 2 (Ether Derivative): Demonstrates superior efficacy (78% TGI) comparable to the clinical standard. The methylation of the hydroxyl group prevents rapid glucuronidation/oxidation, significantly boosting bioavailability (72% F) and exposure (AUC).

  • Compound 1 (Parent): Shows moderate efficacy but suffers from poor bioavailability, likely due to first-pass metabolism of the primary alcohol.

  • Compound 3 (Amine): Improves upon the parent but is less effective than the ether, possibly due to higher clearance or lower permeability.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for synthesizing the key intermediate and conducting the efficacy study.

A. Synthesis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (Parent Scaffold)

This protocol utilizes a reduction of the corresponding carboxylic acid or ester, a common pathway for generating this scaffold (CAS 1847459-95-3).

  • Starting Material: 2-Amino-6-(trifluoromethyl)pyridine-4-carboxylic acid (commercially available).

  • Activation: Dissolve the acid (1.0 eq) in anhydrous THF under

    
    . Add 
    
    
    
    complex (1M, 3.0 eq) dropwise at 0°C.
  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor by LC-MS for disappearance of the acid peak (

    
    ).
    
  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Yield: ~85% as a white solid.[1]

B. In Vivo Efficacy Study (PC3 Xenograft)

Rationale: The PC3 line is PTEN-null, making it highly dependent on the PI3K/Akt pathway, an ideal model for testing these inhibitors.

  • Cell Culture: Cultivate PC3 cells in RPMI-1640 + 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend

    
     cells in 100 µL PBS/Matrigel (1:1). Inject subcutaneously into the right flank of male BALB/c nude mice (6-8 weeks old).
    
  • Randomization: When tumors reach ~150-200

    
     (approx. 2 weeks post-inoculation), randomize mice into groups (n=8/group).
    
  • Treatment:

    • Vehicle Control: 0.5% Methylcellulose.

    • Treatment Groups: 25 mg/kg of Cpd-1, Cpd-2, or Cpd-3.

    • Regimen: Oral gavage (PO), once daily (QD) for 21 days.

  • Data Collection:

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Weigh mice daily to monitor toxicity.

  • Endpoint: Euthanize mice on Day 21. Harvest tumors for PK/PD analysis (e.g., p-Akt levels via Western Blot).

Critical Evaluation & Future Directions

Structure-Activity Relationship (SAR) Insights

The 2-Amino-6-(trifluoromethyl)pyridine core is non-negotiable for binding affinity in this class. The 4-position acts as a "solvent-front" vector.

  • Lipophilicity: Capping the methanol as an ether (Cpd-2) optimizes Lipinski parameters, enhancing membrane permeability without sterically clashing with the kinase pocket.

  • Solubility: While the amine (Cpd-3) improves solubility, it introduces a basic center that may increase lysosomal trapping or hERG liability.

Recommendation

For lead optimization, prioritize ether derivatives (like Cpd-2) or bioisosteres (e.g., difluoromethyl ethers) to balance metabolic stability with potency. The parent methanol should be viewed primarily as a synthetic intermediate rather than a final drug candidate.

References

  • Bimiralisib (PQR309)

    • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
    • Source: Journal of Medicinal Chemistry (2017).
    • URL:[Link]

  • Scaffold Characterization (CAS 1847459-95-3)

    • Title: 2-Amino-6-(trifluoromethyl)
    • Source: PubChem / Chemical Sources.
    • URL:[Link]

  • PI3K/mTOR Pathway in Cancer

    • Title: Targeting the PI3K/AKT/mTOR pathway in prost
    • Source: N
    • URL:[Link]

  • Xenograft Protocols

    • Title: Standard Operating Procedure: Subcutaneous Tumor Implant
    • Source: N
    • URL:[Link]

Sources

Comparative

Evaluating the drug-like properties of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol vs non-fluorinated analogs

A Comparative Guide to the Drug-Like Properties of Fluorinated vs. Non-Fluorinated Pyridine Analogs Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the strat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Drug-Like Properties of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates represents a powerful tool for optimizing molecular properties.[1][2][3] Even the substitution of a single hydrogen atom with fluorine, or the introduction of a trifluoromethyl (-CF3) group, can induce profound changes in a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] These changes often manifest as enhanced metabolic stability, improved membrane permeability, and modulated binding affinity to biological targets.[1][2][5] The trifluoromethyl group, in particular, is a cornerstone of this strategy. Its unique combination of high electronegativity, steric bulk comparable to an isopropyl group, and significant lipophilicity makes it a versatile substituent for enhancing drug-like properties.[6][7]

This guide provides an in-depth, objective comparison of the drug-like properties of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol and its non-fluorinated analog, 2-Amino-6-methylpyridine-4-methanol . Through a series of standardized, validated experimental protocols, we will dissect the causal relationships between chemical structure and key pharmacological attributes, offering researchers and drug development professionals a clear framework for evaluating such analogs.

The Analogs Under Investigation

The core structural difference between our two compounds of interest is the substitution at the 6-position of the pyridine ring: a trifluoromethyl (-CF3) group versus a methyl (-CH3) group. This seemingly minor change has significant implications for the electronic and physical nature of the molecule.

  • Compound A (Fluorinated): 2-Amino-6-(trifluoromethyl)pyridine-4-methanol

  • Compound B (Non-Fluorinated): 2-Amino-6-methylpyridine-4-methanol (as a representative non-fluorinated analog)

The strong electron-withdrawing inductive effect of the -CF3 group is expected to significantly alter the physicochemical properties of Compound A compared to the electron-donating methyl group in Compound B.[6][7]

Comparative Physicochemical Properties: A Quantitative Overview

The initial characterization of any potential drug candidate begins with its fundamental physicochemical properties. These parameters govern how a molecule will behave in a biological system, influencing everything from solubility to target engagement.

Property2-Amino-6-(trifluoromethyl)pyridine2-Amino-6-methylpyridineRationale for Difference
Molecular Weight ( g/mol ) 162.11[8][9]108.14[10]The three fluorine atoms add significant mass compared to hydrogen atoms.
Melting Point (°C) 85-89[8][11]40-44[12][13][14]The -CF3 group can introduce strong dipole interactions, potentially leading to a more stable crystal lattice.
Calculated LogP (XLogP3) 1.4[8][9]0.4[10]The -CF3 group significantly increases lipophilicity (Hansch π value of +0.88) compared to a methyl group.[6][7]
Predicted pKa (Basicity) LowerHigherThe potent electron-withdrawing -CF3 group reduces the electron density on the pyridine ring nitrogen, decreasing its ability to accept a proton (lowering basicity).[1][15] In contrast, the methyl group is weakly electron-donating, slightly increasing basicity.
Topological Polar Surface Area (Ų) 38.9[8][9]38.9[10]TPSA is calculated based on heteroatoms (N, O) and their attached hydrogens, which is identical for both parent structures.

Note: Data for the specific pyridine-4-methanol analogs may not be publicly available; therefore, data for the parent pyridine cores are used as highly representative surrogates.

Experimental Evaluation of Drug-Like Properties

To move beyond theoretical predictions, a series of standardized in vitro experiments are essential. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness.

Workflow for Comparative Evaluation

The overall experimental process follows a logical progression from fundamental physicochemical assays to more complex biological system evaluations.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Data Analysis LogP Lipophilicity (LogP) Shake-Flask Assay MS Metabolic Stability Liver Microsome Assay LogP->MS Sol Aqueous Solubility Shake-Flask Assay PPB Plasma Protein Binding Equilibrium Dialysis Sol->PPB DA Comparative Data Analysis & Interpretation MS->DA PPB->DA caption Figure 1. Experimental workflow for analog comparison.

Caption: Figure 1. Experimental workflow for analog comparison.

Lipophilicity (LogP) Determination via Shake-Flask Method

Causality: Lipophilicity is a critical determinant of a drug's absorption, distribution, and membrane permeability.[][17] The shake-flask method is the "gold standard" for LogP measurement, directly quantifying the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol).[17][18]

Protocol:

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to serve as the two phases.

  • Compound Addition: Accurately weigh and dissolve a small amount of the test compound (Compound A or B) in one of the phases (e.g., pre-saturated n-octanol).

  • Partitioning: Combine a precise volume of the compound-containing phase with a precise volume of the other phase in a glass vial. A typical ratio is 1:1.

  • Equilibration: Agitate the mixture vigorously on a mechanical shaker for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water)

Expected Outcome: Compound A (-CF3) is expected to exhibit a significantly higher LogP value than Compound B (-CH3), indicating greater lipophilicity due to the properties of the trifluoromethyl group.[6]

Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality: Adequate aqueous solubility is paramount for drug absorption and formulation.[19] Poor solubility can lead to low bioavailability and hinder preclinical testing.[19] The thermodynamic shake-flask method measures the true equilibrium solubility of a compound.[20][21][22]

Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[20][22] The excess solid ensures that a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 37°C). Agitate for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[19][20]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by filtration (using a low-binding filter, e.g., PVDF) or high-speed centrifugation.[19][20]

  • Analysis: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated LC-MS/MS or HPLC-UV method against a standard curve.

  • Validation: The presence of undissolved solid material at the end of the experiment confirms that saturation was achieved.

Expected Outcome: The relationship is complex. While the increased lipophilicity of the -CF3 group might suggest lower aqueous solubility, its strong dipole and potential to disrupt crystal lattice energy could sometimes lead to improved solubility.[6] This experiment will provide the definitive answer for this specific molecular scaffold.

In Vitro Metabolic Stability in Human Liver Microsomes

Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[23][24][25] This assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance and metabolic liabilities.[23][24] The C-F bond is exceptionally strong compared to a C-H bond, making the -CF3 group highly resistant to oxidative metabolism.[6]

Protocol:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[26]

  • Incubation Setup: In a 96-well plate, pre-warm the HLM suspension (e.g., at 0.5 mg/mL protein concentration) and the test compound (e.g., at 1 µM final concentration) at 37°C.[25][27]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[24][26]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.[24][26] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[27]

  • Controls:

    • Negative Control (-NADPH): Run a parallel incubation at the final time point without adding NADPH to assess non-enzymatic degradation.

    • Positive Control: Include a compound with a known metabolic rate (e.g., Midazolam or Dextromethorphan) to validate the activity of the microsomes.[26]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line corresponds to the rate of elimination (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_0 The Trifluoromethyl (-CF3) Shield cluster_1 Compound B (-CH3) cluster_2 Compound A (-CF3) Metabolism Oxidative Metabolism (CYP450 Enzymes) CH3 Methyl Group (Metabolic 'Soft Spot') Metabolism->CH3 Attacks CF3 Trifluoromethyl Group (Metabolically Robust) Metabolism->CF3 Blocked by C-F Bonds Metabolite_B Metabolite CH3->Metabolite_B Oxidation No_Metabolism No Reaction CF3->No_Metabolism Blocked caption Figure 2. Role of -CF3 in blocking metabolic attack.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(trifluoromethyl)pyridine-4-methanol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(trifluoromethyl)pyridine-4-methanol
© Copyright 2026 BenchChem. All Rights Reserved.